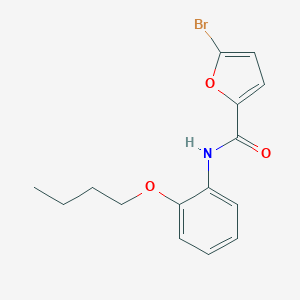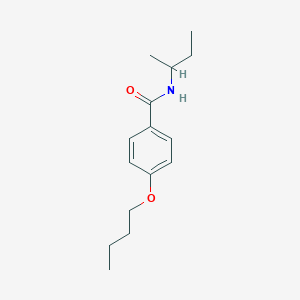![molecular formula C15H15N3O2 B267249 N-{4-[(ethylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B267249.png)
N-{4-[(ethylamino)carbonyl]phenyl}isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(ethylamino)carbonyl]phenyl}isonicotinamide, commonly known as ECI, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medical research. ECI belongs to the family of isonicotinamides, which have been extensively studied for their pharmacological properties.
作用機序
The mechanism of action of ECI is not fully understood. However, it has been suggested that ECI exerts its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. ECI has also been found to modulate the expression of various genes involved in cancer progression.
Biochemical and Physiological Effects
ECI has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. ECI has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, ECI has been found to reduce the levels of reactive oxygen species, which are known to cause oxidative stress and damage to cells.
実験室実験の利点と制限
One of the advantages of using ECI in lab experiments is its low toxicity. ECI has been found to be well-tolerated in animal models, with no significant adverse effects reported. Additionally, ECI is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using ECI in lab experiments is its poor solubility in water, which can make it challenging to administer in vivo.
将来の方向性
There are several future directions for research on ECI. One area of focus is the development of novel drug delivery systems to enhance the solubility and bioavailability of ECI. Another area of interest is the investigation of ECI's potential applications in the treatment of other diseases, such as neurodegenerative disorders and autoimmune diseases. Additionally, further studies are needed to elucidate the mechanism of action of ECI and to identify potential drug targets.
合成法
ECI can be synthesized using various methods, including the reaction of isonicotinic acid with ethyl chloroformate, followed by the reaction with ethylamine. Another method involves the reaction of 4-aminobenzoyl chloride with isonicotinic acid, followed by the reaction with ethylamine. The purity of ECI can be enhanced by recrystallization using solvents such as ethanol.
科学的研究の応用
ECI has been extensively studied for its potential applications in medical research. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. ECI has been found to inhibit the growth of cancer cells in various types of cancer, including breast, lung, and colon cancer. It has also been shown to enhance the efficacy of chemotherapy drugs.
特性
製品名 |
N-{4-[(ethylamino)carbonyl]phenyl}isonicotinamide |
|---|---|
分子式 |
C15H15N3O2 |
分子量 |
269.3 g/mol |
IUPAC名 |
N-[4-(ethylcarbamoyl)phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C15H15N3O2/c1-2-17-14(19)11-3-5-13(6-4-11)18-15(20)12-7-9-16-10-8-12/h3-10H,2H2,1H3,(H,17,19)(H,18,20) |
InChIキー |
ZBWAUUVIXTVTHC-UHFFFAOYSA-N |
SMILES |
CCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2 |
正規SMILES |
CCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(allyloxy)phenyl]-2-bromobenzamide](/img/structure/B267169.png)



![N-[3-(2-methoxyethoxy)phenyl]-N'-phenylurea](/img/structure/B267179.png)

![N-[2-(allyloxy)phenyl]-2-(4-chloro-2,3-dimethylphenoxy)acetamide](/img/structure/B267182.png)
![2-(2-chlorophenoxy)-N-[4-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B267183.png)

methanone](/img/structure/B267186.png)
![N-[(2-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}phenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B267188.png)
![N-[(4-methyl-1-piperazinyl)carbothioyl]-3-(2-phenoxyethoxy)benzamide](/img/structure/B267189.png)
![2-(4-chlorophenoxy)-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B267190.png)
